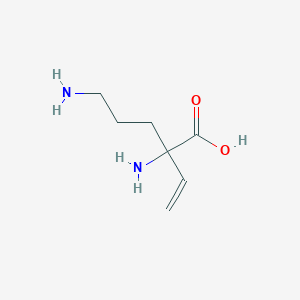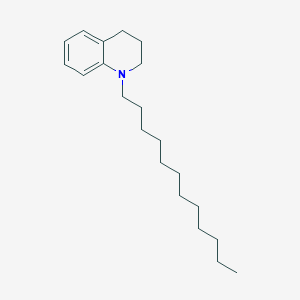![molecular formula C10H17NO4 B14317208 2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid CAS No. 113266-26-5](/img/structure/B14317208.png)
2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid is an organic compound with the molecular formula C10H17NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amine functionalities during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid typically involves the protection of an amino acid precursor with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include Boc-protected amines, oxo derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid involves the protection of amine groups during chemical reactions. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine functionality. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, enabling the sequential construction of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid
- ®-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid
Uniqueness
2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. Its versatility in various synthetic applications and its role in the preparation of complex molecules make it a valuable compound in organic chemistry.
Propiedades
Número CAS |
113266-26-5 |
|---|---|
Fórmula molecular |
C10H17NO4 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoic acid |
InChI |
InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h6H,5H2,1-4H3,(H,11,14)(H,12,13) |
Clave InChI |
BLMYSBSVYFDBJX-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


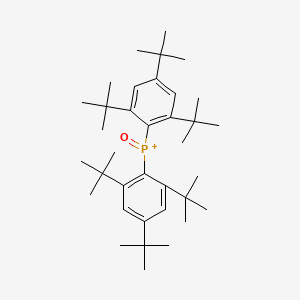
![4-[2-(3-Aminophenyl)propan-2-yl]phenol](/img/structure/B14317140.png)
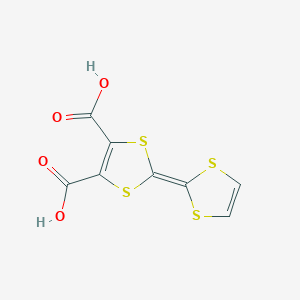

![2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one](/img/structure/B14317168.png)


![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)
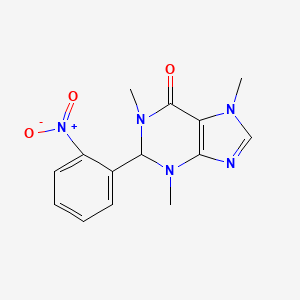
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)

